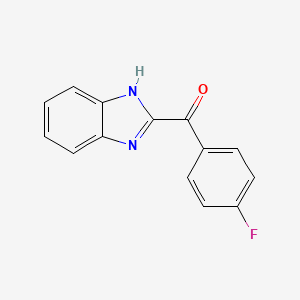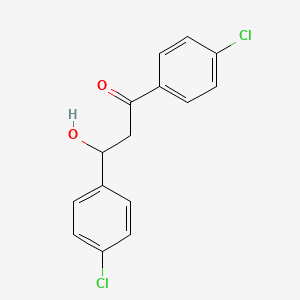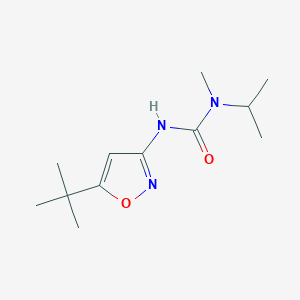
4-methoxy-N-(morpholin-4-ylmethylidene)benzamide;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(morpholin-4-ylmethylidene)benzamide;perchloric acid is a complex organic compound that features a benzamide core substituted with a methoxy group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(morpholin-4-ylmethylidene)benzamide typically involves the condensation of 4-methoxybenzoyl chloride with morpholine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting intermediate is then treated with perchloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(morpholin-4-ylmethylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-(morpholin-4-ylmethylidene)benzamide, while reduction of the carbonyl group can produce 4-methoxy-N-(morpholin-4-ylmethyl)benzylamine .
Scientific Research Applications
4-methoxy-N-(morpholin-4-ylmethylidene)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(morpholin-4-ylmethylidene)benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholin-2-ylmethoxy)benzamide hydrochloride
- 2-Amino-5-(4-morpholinyl)benzamide
- 4-(2-Chloroethyl)morpholine hydrochloride
Uniqueness
4-methoxy-N-(morpholin-4-ylmethylidene)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
58415-33-1 |
|---|---|
Molecular Formula |
C13H17ClN2O7 |
Molecular Weight |
348.73 g/mol |
IUPAC Name |
4-methoxy-N-(morpholin-4-ylmethylidene)benzamide;perchloric acid |
InChI |
InChI=1S/C13H16N2O3.ClHO4/c1-17-12-4-2-11(3-5-12)13(16)14-10-15-6-8-18-9-7-15;2-1(3,4)5/h2-5,10H,6-9H2,1H3;(H,2,3,4,5) |
InChI Key |
HJZBVBOWXKMJJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=CN2CCOCC2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)

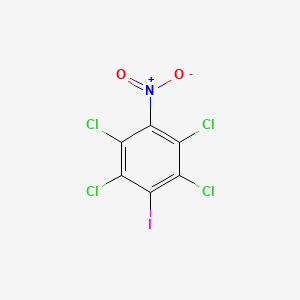
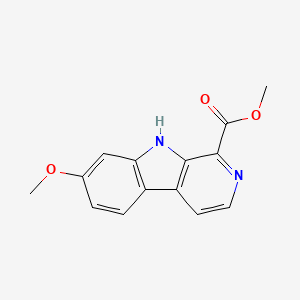
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)


